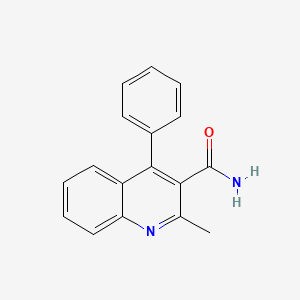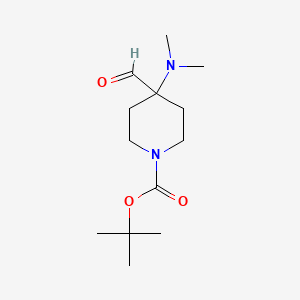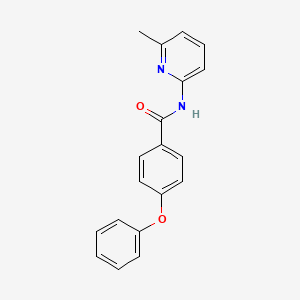
2-Methyl-4-phenylquinoline-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-4-phenylquinoline-3-carboxamide is a heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, with its unique structure, has garnered interest in various fields of scientific research, including chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-phenylquinoline-3-carboxamide can be achieved through several synthetic routes. One common method involves the Friedländer synthesis, which typically includes the condensation of 2-aminobenzophenone with an appropriate aldehyde under acidic or basic conditions. Another approach is the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.
Industrial Production Methods
Industrial production of this compound often employs optimized versions of these synthetic routes to ensure high yield and purity. The use of transition metal catalysts, such as palladium or copper, can enhance the efficiency of the reactions. Additionally, green chemistry approaches, including the use of ionic liquids and microwave irradiation, are being explored to minimize environmental impact.
化学反応の分析
Types of Reactions
2-Methyl-4-phenylquinoline-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions of the quinoline ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
科学的研究の応用
2-Methyl-4-phenylquinoline-3-carboxamide has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives, which are valuable in material science and catalysis.
Biology: The compound exhibits significant biological activities, including antimicrobial, antiviral, and anticancer properties. It is used in the development of new therapeutic agents.
Medicine: Due to its biological activities, it is being investigated for potential use in treating various diseases, including cancer and infectious diseases.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2-Methyl-4-phenylquinoline-3-carboxamide involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and proteins that are crucial for the survival and proliferation of cancer cells. The compound can also interfere with the replication of viruses by targeting viral enzymes. Additionally, it modulates immune responses, making it a potential candidate for immunotherapy.
類似化合物との比較
Similar Compounds
- 2-Methylquinoline-3-carboxamide
- 4-Phenylquinoline-3-carboxamide
- 2-Methyl-4-phenylquinoline
Uniqueness
2-Methyl-4-phenylquinoline-3-carboxamide stands out due to its unique combination of a methyl group at the 2-position and a phenyl group at the 4-position of the quinoline ring. This specific arrangement enhances its biological activity and makes it a versatile compound for various applications. Compared to similar compounds, it exhibits superior anticancer and antimicrobial properties, making it a valuable compound for further research and development.
特性
分子式 |
C17H14N2O |
|---|---|
分子量 |
262.30 g/mol |
IUPAC名 |
2-methyl-4-phenylquinoline-3-carboxamide |
InChI |
InChI=1S/C17H14N2O/c1-11-15(17(18)20)16(12-7-3-2-4-8-12)13-9-5-6-10-14(13)19-11/h2-10H,1H3,(H2,18,20) |
InChIキー |
IQBXSQCNXJWUJM-UHFFFAOYSA-N |
正規SMILES |
CC1=NC2=CC=CC=C2C(=C1C(=O)N)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-bromo-1H,2H,3H-pyrrolo[2,3-b]pyridine-1-carbonylchloridehydrochloride](/img/structure/B13586509.png)




![rac-tert-butyl(3aR,7aS)-5-(6-formylpyridazin-3-yl)-octahydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate](/img/structure/B13586531.png)





![2-Amino-1-[4-(1-methylethoxy)phenyl]ethanone](/img/structure/B13586551.png)
![N-[(3,5-difluorophenyl)methyl]hydroxylamine](/img/structure/B13586552.png)

